2,4-Dihydroxybenzenesulfonamide
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Overview
Description
2,4-Dihydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound is characterized by the presence of two hydroxyl groups and a sulfonamide group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzenesulfonamide typically involves the reaction of 2,4-dihydroxybenzoic acid with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2,4-Dihydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and anticancer properties, particularly in the inhibition of carbonic anhydrase enzymes
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a competitive inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . By inhibiting this enzyme, the compound can disrupt various physiological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
2,4-Dihydroxybenzenesulfonamide is unique due to the presence of two hydroxyl groups on the benzene ring, which enhances its reactivity and allows for a broader range of chemical modifications compared to other sulfonamides .
Properties
CAS No. |
90264-48-5 |
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Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2,4-dihydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H,(H2,7,10,11) |
InChI Key |
KRKPRSDJPYNGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)N |
Origin of Product |
United States |
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